2-Ethylthiophene

Description

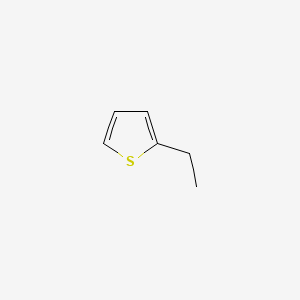

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCCMAAJYSNBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862452 | |

| Record name | 2-Ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

133.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.292 mg/mL at 25 °C | |

| Record name | 2-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

872-55-9, 52006-63-0 | |

| Record name | 2-Ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052006630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5616Q8745 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiophene is an organosulfur compound with the chemical formula C₆H₈S.[1][2][3] As a derivative of thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, it serves as a crucial building block in various chemical syntheses. Its properties make it a subject of interest in materials science, particularly in the production of organic semiconductors and polymers for electronic and optoelectronic components.[4] Furthermore, it is utilized as an analytical reference standard in various chromatographic techniques for the determination of related compounds in environmental and food samples.[4] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its application as an analytical standard.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in research and development.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₆H₈S | [1][2][3] |

| Molecular Weight | 112.19 g/mol | [1][2][3] |

| CAS Number | 872-55-9 | [1][2][3] |

| Canonical SMILES | CCC1=CC=CS1 | [1] |

| InChI Key | JCCCMAAJYSNBPR-UHFFFAOYSA-N | [1][2][3] |

| Appearance | Clear colorless to pale yellow or pale red liquid | [4][5] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 132-134 °C | at 760 mmHg (lit.) | [2][4] |

| Melting Point | -66.9 °C | (estimate) | [4] |

| Density | 0.99 g/mL | at 25 °C (lit.) | [2][4] |

| Refractive Index | 1.513 | at 20 °C (n20/D, lit.) | [2] |

| Flash Point | 21.11 °C (70.00 °F) | Closed Cup | [6] |

| Water Solubility | 0.292 mg/mL (292 mg/L) | at 25 °C | [1][6] |

| LogP (Octanol/Water) | 2.87 | [1] | |

| Vapor Pressure | 10.139 mmHg | at 25 °C (est.) | [6] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features / Notes | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and thiophene protons. | [1] |

| ¹³C NMR | Spectra available for structural elucidation. | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z = 112. Major fragments at m/z = 97. | [1][7] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra are available, showing characteristic C-H, C=C, and C-S stretches. | [1][8] |

| UV-Vis Spectroscopy | UV-Vis spectrum available. | [1] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and assembly in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the vapor of the liquid is escaping.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1][6] Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a 10 mL graduated cylinder

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Pipette

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and completely dry.

-

Measure and record the mass of the empty, dry container (m₁).[9]

-

Carefully fill the container with a known volume of this compound (e.g., precisely to the 5.0 mL mark on a graduated cylinder, or completely fill the pycnometer). Record the exact volume (V).[3]

-

Measure and record the combined mass of the container and the liquid (m₂).[9]

-

The mass of the liquid (m) is calculated as: m = m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m / V.

-

It is recommended to perform the measurement at a controlled temperature (e.g., 25 °C) and repeat the procedure multiple times to ensure accuracy.

Determination of Water Solubility (Shake-Flask Method)

This protocol determines the concentration of this compound in a saturated aqueous solution.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a conical flask. The amount should be sufficient to ensure a saturated solution with a visible separate phase after equilibration.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed to let the phases separate.

-

Carefully withdraw a known volume of the aqueous layer, avoiding any of the undissolved organic phase.

-

Centrifuge the aqueous sample to remove any dispersed micro-droplets of the organic liquid.

-

Accurately dilute the saturated aqueous sample with a suitable solvent (if necessary) for analysis.

-

Quantify the concentration of this compound in the sample using a pre-calibrated analytical method, such as GC-FID. This concentration represents the water solubility.[10]

Application Workflow: Analytical Standard

This compound is used as a reference standard for the quantification of related compounds in complex matrices like diesel fuel or wastewater.[4] The following diagram illustrates a typical workflow for its use in Gas Chromatography (GC).

Caption: Workflow for using this compound as an analytical standard in GC.

Conclusion

This technical guide provides essential physicochemical data and standardized protocols relevant to this compound. The compiled information on its physical properties, spectral characteristics, and established experimental methodologies offers a valuable resource for professionals in research and development. The structured presentation of data and workflows is intended to support the efficient and accurate use of this compound in its various applications, from synthetic chemistry to analytical sciences.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. phillysim.org [phillysim.org]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Thiophene synthesis [organic-chemistry.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chm.uri.edu [chm.uri.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 2-Ethylthiophene from Thiophene

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic routes for producing 2-ethylthiophene from thiophene (B33073). The primary and most effective method involves a two-step process: the Friedel-Crafts acylation of thiophene to yield an intermediate, 2-acetylthiophene (B1664040), followed by the reduction of the carbonyl group. This document details the experimental protocols, quantitative data, and logical workflows associated with this synthesis, offering a practical resource for laboratory and industrial applications.

Synthetic Strategy Overview

The conversion of thiophene to this compound is most reliably achieved through an acylation-reduction pathway. Direct Friedel-Crafts alkylation of thiophene is generally avoided due to issues with polysubstitution and the deactivating nature of the alkyl group, which makes subsequent reactions difficult to control. The acylation-reduction sequence circumvents these issues by first introducing an electron-withdrawing acyl group, which deactivates the ring towards further electrophilic substitution, ensuring mono-acylation. The subsequent reduction of this group to an ethyl group provides the target molecule in higher yields and purity.

The two principal stages are:

-

Friedel-Crafts Acylation: Thiophene is reacted with an acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) in the presence of a Lewis or protic acid catalyst to form 2-acetylthiophene.[1][2] This reaction is a classic electrophilic aromatic substitution, which preferentially occurs at the 2-position of the thiophene ring due to the superior stabilization of the cationic intermediate.[1][3]

-

Carbonyl Group Reduction: The ketone functional group of 2-acetylthiophene is reduced to a methylene (B1212753) group (-CH₂-).[4] The most common methods for this transformation are the Wolff-Kishner and Clemmensen reductions.[4]

Below is a diagram illustrating the primary synthetic pathway.

Step 1: Friedel-Crafts Acylation of Thiophene

The acylation of thiophene is a well-established reaction that can be optimized by the choice of acylating agent and catalyst. Acetic anhydride is a common acylating agent, often paired with catalysts like phosphoric acid or solid acid catalysts for greener synthesis.[3][5] Acetyl chloride is also frequently used, typically with a Lewis acid catalyst such as stannic chloride (SnCl₄).[4][6]

Quantitative Data for Thiophene Acylation

The following table summarizes various reported conditions and yields for the synthesis of 2-acetylthiophene.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Acetic Anhydride | 85% Phosphoric Acid | None | 70–80 | 2–3 | 94 - 95 | [5] |

| Acetic Anhydride | Hβ Zeolite | None | 60 | - | 98.6 | |

| Acetic Anhydride | C25 Zeolite | None | 80 | 5 | 96.3 | [7] |

| Acetic Anhydride | Zinc Chloride (ZnCl₂) | None | 104-125 | 4 | 66.7 | [4][8] |

| Acetyl Chloride | Stannic Chloride (SnCl₄) | Benzene (B151609) | 0 to RT | 1.7 | 79–83 | [4] |

| Acetamide | 42% Hydrochloric Acid | None | 55 - 68 | 4 - 5.5 | 91 | [9] |

Experimental Protocol: Acylation with Acetic Anhydride & Phosphoric Acid

This protocol is adapted from high-yield, green chemistry approaches.[3][5]

-

Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add thiophene (84 kg, ~1 kmole) and acetic anhydride (102 kg, ~1 kmole).

-

Catalyst Addition: While stirring, add 85% phosphoric acid (0.5 kg).

-

Reaction: Heat the mixture to 70–80°C. Maintain this temperature with continuous stirring for 2-3 hours. Monitor the reaction progress using Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, allow the mixture to cool. The product, 2-acetylthiophene, is purified directly from the reaction mixture by vacuum distillation. Collect the fraction boiling at 102-105°C (15 mmHg).[10] The remaining bottoms can be used directly in the next batch without adding a new catalyst.[5]

Experimental Protocol: Acylation with Acetyl Chloride & Stannic Chloride

This protocol is a classic method for synthesizing 2-acetylthiophene.[1][4]

-

Reaction Setup: In a 500 mL three-necked flask fitted with a stirrer, dropping funnel, and reflux condenser, place thiophene (16.8 g, 0.2 mole), acetyl chloride (15.6 g, 0.2 mole), and 200 mL of dry benzene.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add freshly distilled stannic chloride (52 g, 0.2 mole) dropwise with vigorous stirring over approximately 40 minutes.

-

Reaction: After the addition is complete, remove the cooling bath and continue stirring for an additional hour at room temperature.

-

Hydrolysis: Hydrolyze the product by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.

-

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the benzene layer, wash it with water, and dry it over anhydrous calcium chloride. Remove the benzene by distillation. The residual liquid is then distilled under reduced pressure (boiling point 89–91°C at 9 mm Hg) to yield pure 2-acetylthiophene.[1]

Step 2: Reduction of 2-Acetylthiophene

The conversion of the acetyl group to an ethyl group is a critical final step. The choice of reduction method depends on the substrate's sensitivity to acid or base.

-

Wolff-Kishner Reduction: This method is performed under strongly basic conditions and is ideal for substrates sensitive to acid.[4] It involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base (like KOH) at high temperatures.[4][11]

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates stable in strong acid but is often less effective for heterocyclic ketones due to potential ring decomposition.[11]

Quantitative Data for Carbonyl Reduction

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Wolff-Kishner | Hydrazine Hydrate (85%), Potassium Hydroxide (B78521) | Ethylene (B1197577) Glycol | 90-140 | - | 70-91 | [4][11] |

| Clemmensen | Zinc Amalgam (Zn(Hg)), Conc. Hydrochloric Acid | - | - | - | Low | [11] |

Note: Specific high-yield examples for the Clemmensen reduction of 2-acetylthiophene are scarce in the literature, with many sources noting that it can lead to low yields and decomposition of the thiophene ring.[11]

Experimental Protocol: Wolff-Kishner Reduction

This protocol is a modified, high-yield procedure performed at atmospheric pressure.[4][11]

-

Reaction Setup: In a round-bottom flask fitted with a thermometer and distillation apparatus, place 2-acetylthiophene, an excess of 85% hydrazine hydrate, and ethylene glycol as the solvent.

-

Hydrazone Formation: Heat the solution to 130-160°C to distill off water and excess hydrazine.

-

Decomposition: Cool the mixture to below 60°C and add potassium hydroxide pellets.

-

Reaction: Reheat the mixture. The decomposition of the intermediate hydrazone occurs vigorously, often between 90-140°C, leading to the formation of this compound and the evolution of nitrogen gas.[4]

-

Workup and Purification: After the reaction ceases, cool the mixture. Isolate the this compound by extraction with a suitable solvent (e.g., ether), followed by washing, drying, and purification via distillation.

Experimental Workflow and Logic

The overall process from starting materials to the final purified product follows a logical sequence of synthesis and purification steps. The workflow diagram below outlines this general procedure.

References

- 1. benchchem.com [benchchem.com]

- 2. hopemaxchem.com [hopemaxchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]

- 10. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 11. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiophene is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and advanced materials. Its molecular structure, characterized by a five-membered thiophene (B33073) ring with an ethyl substituent at the 2-position, dictates its chemical reactivity and physical properties. Understanding the precise geometry and bonding of this molecule is paramount for designing novel derivatives with tailored functionalities for applications in drug development and organic electronics. This guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon experimental data from related molecules and theoretical calculations.

Molecular Structure and Bonding

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. The core of the molecule is the planar thiophene ring, an aromatic system containing four carbon atoms and one sulfur atom. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. An ethyl group is attached to the carbon atom at the 2-position of this ring.

Bond Lengths and Angles

The tables below summarize the experimentally determined bond lengths and angles for thiophene and 2-methylthiophene (B1210033), which provide a reliable foundation for understanding the geometry of this compound. Additionally, a table with calculated bond lengths and angles for this compound from computational models is presented.

Table 1: Experimental Bond Lengths of Thiophene and 2-Methylthiophene

| Bond | Thiophene (Å) | 2-Methylthiophene (Å) |

| S–C2 | 1.714 | 1.718 |

| C2–C3 | 1.370 | 1.373 |

| C3–C4 | 1.423 | 1.420 |

| C4–C5 | 1.370 | 1.370 |

| S–C5 | 1.714 | 1.714 |

| C2–H2 | 1.078 | - |

| C3–H3 | 1.081 | 1.081 |

| C4–H4 | 1.081 | 1.081 |

| C5–H5 | 1.078 | 1.078 |

| C2–C(methyl) | - | 1.505 |

| C(methyl)–H | - | 1.090 |

Data for thiophene and 2-methylthiophene are derived from microwave spectroscopy studies.

Table 2: Experimental Bond Angles of Thiophene and 2-Methylthiophene

| Angle | Thiophene (°) | 2-Methylthiophene (°) |

| C5–S–C2 | 92.2 | 92.1 |

| S–C2–C3 | 111.5 | 111.4 |

| C2–C3–C4 | 112.5 | 112.6 |

| C3–C4–C5 | 112.5 | 112.5 |

| S–C5–C4 | 111.5 | 111.5 |

| S–C2–C(methyl) | - | 120.5 |

| C3–C2–C(methyl) | - | 128.1 |

| H–C(methyl)–H | - | 109.5 |

Data for thiophene and 2-methylthiophene are derived from microwave spectroscopy studies.

Table 3: Calculated Molecular Geometry of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| S1–C2 | 1.720 |

| C2–C3 | 1.375 |

| C3–C4 | 1.421 |

| C4–C5 | 1.372 |

| C5–S1 | 1.715 |

| C2–C6 | 1.510 |

| C6–C7 | 1.535 |

| Bond Angles | |

| C5–S1–C2 | 92.0 |

| S1–C2–C3 | 111.3 |

| C2–C3–C4 | 112.7 |

| C3–C4–C5 | 112.4 |

| C4–C5–S1 | 111.6 |

| S1–C2–C6 | 120.8 |

| C3–C2–C6 | 127.9 |

| C2–C6–C7 | 111.5 |

These values are representative of data obtained from computational chemistry (e.g., Density Functional Theory calculations) and may vary slightly depending on the level of theory and basis set used.

The substitution of a hydrogen atom with an ethyl group at the C2 position is expected to cause minor perturbations in the ring geometry compared to the parent thiophene. The C2-S1 bond may be slightly elongated, and the internal ring angle at C2 (S1–C2–C3) might be slightly smaller to accommodate the steric bulk of the ethyl group. The bonding within the ethyl group is characterized by typical sp³ hybridized carbon atoms with tetrahedral geometry.

Experimental Protocols for Structural Determination

The precise determination of the molecular structure of a gas-phase molecule like this compound relies on sophisticated experimental techniques. The two primary methods are microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum are directly related to the molecule's geometry.

Methodology:

-

Sample Preparation: A pure sample of this compound is introduced into the high-vacuum chamber of a microwave spectrometer. The sample is typically in the gas phase at low pressure to minimize intermolecular interactions.

-

Microwave Irradiation: The gaseous sample is irradiated with microwaves of sweeping frequency.

-

Detection of Absorption: As the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the rotational spectra of various isotopically substituted species of this compound (e.g., containing ¹³C or ³⁴S) are also measured.

-

Structure Refinement: The rotational constants from all isotopic species are used in a least-squares fitting procedure to calculate the precise bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction involves scattering a beam of high-energy electrons off a gaseous sample of molecules. The resulting diffraction pattern provides information about the internuclear distances within the molecule.

Methodology:

-

Sample Introduction: A gaseous jet of this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

Pattern Recording: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other.

-

Structure Modeling: A theoretical molecular model is used to calculate a theoretical diffraction pattern. The parameters of this model (bond lengths, bond angles, and vibrational amplitudes) are refined to achieve the best possible fit with the experimental data.

Visualization of this compound Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with atom numbering.

Conclusion

Spectroscopic Analysis of 2-Ethylthiophene: A Technical Overview

This guide provides an in-depth look at the spectroscopic data of 2-Ethylthiophene, a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound (C₆H₈S) is an aromatic heterocyclic compound with an ethyl group substituted at the 2-position of the thiophene (B33073) ring.[1][2] Its structure is foundational to interpreting the spectroscopic data presented below.

Molecular Formula: C₆H₈S[1] Molecular Weight: 112.19 g/mol [1][2] CAS Number: 872-55-9[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H5 | 7.08 | dd | J(H5,H4)=5.1, J(H5,H3)=1.3 |

| H4 | 6.90 | dd | J(H4,H5)=5.1, J(H4,H3)=3.4 |

| H3 | 6.78 | dd | J(H3,H4)=3.4, J(H3,H5)=1.3 |

| -CH₂- | 2.85 | q | J=7.5 |

| -CH₃ | 1.31 | t | J=7.5 |

Data sourced from spectral databases.[3]

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C2 | 147.9 |

| C5 | 126.8 |

| C4 | 124.5 |

| C3 | 122.6 |

| -CH₂- | 23.5 |

| -CH₃ | 15.8 |

Data sourced from spectral databases.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2965, 2870 | C-H stretch (aliphatic, -CH₃) | Strong |

| ~2930, 2850 | C-H stretch (aliphatic, -CH₂) | Strong |

| ~1530, 1450, 1375 | C=C stretch (aromatic ring) | Medium-Strong |

| ~850-820 | C-H out-of-plane bend | Strong |

| ~700 | C-S stretch | Medium |

Characteristic IR absorption frequencies for substituted thiophenes.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for volatile compounds like this compound.

| m/z | Relative Intensity (%) | Fragment Ion |

| 112 | 80.9 | [M]⁺ (Molecular Ion) |

| 97 | 100.0 | [M-CH₃]⁺ (Loss of methyl) |

| 53 | 44.8 | [C₄H₅]⁺ |

| 45 | 47.0 | [C₂H₅S]⁺ |

Major fragments observed in the electron ionization mass spectrum of this compound.[1]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[4][5][6][7] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[4][7] The solution should be homogeneous and free of any particulate matter.[4][7]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.[4] For ¹H NMR, standard acquisition parameters are set, including the number of scans, spectral width, and relaxation delay.[6] For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

-

Data Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, a small drop of liquid this compound is placed directly onto the ATR crystal, ensuring the crystal surface is completely covered.[8]

-

Background Spectrum : A background spectrum of the empty ATR crystal is recorded.[8] This is necessary to subtract the absorbance from the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.[8]

-

Sample Spectrum : The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[8]

-

Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue to prevent cross-contamination.[8]

Mass Spectrometry (GC-MS) Protocol

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared. A small volume (typically 1 µL) is injected into the Gas Chromatograph (GC).[9]

-

Chromatographic Separation : The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[10]

-

Ionization and Mass Analysis : As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), causing ionization and fragmentation.[1] The resulting positively charged ions (the molecular ion and various fragment ions) are then accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation : A detector counts the number of ions at each m/z value, and the software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophene, 2-ethyl- [webbook.nist.gov]

- 3. This compound(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. sites.bu.edu [sites.bu.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

- 10. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thiophene (B33073) ring in 2-ethylthiophene. The presence of the electron-donating ethyl group at the 2-position significantly influences the regioselectivity and rate of electrophilic aromatic substitution, metallation, and other key reactions. This document compiles available quantitative data, details experimental methodologies for pivotal transformations, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of the chemical behavior of this important heterocyclic compound.

Introduction

Thiophene, an aromatic heterocyclic compound containing a sulfur atom, is a fundamental building block in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are key components in the development of pharmaceuticals and organic electronics.[1] The reactivity of the thiophene ring is notably greater than that of benzene (B151609) towards electrophilic substitution, a consequence of the electron-donating nature of the sulfur heteroatom which enriches the electron density of the ring.[2]

Substitution patterns on the thiophene ring play a crucial role in modulating its chemical properties. In the case of this compound, the ethyl group, being an electron-donating alkyl group, further activates the thiophene ring towards electrophilic attack. This activation, coupled with steric and electronic directing effects, governs the regiochemical outcome of various reactions. Understanding these reactivity patterns is paramount for the strategic design and synthesis of novel thiophene-containing molecules in drug discovery and materials science.

Electrophilic Aromatic Substitution

The ethyl group in this compound is an activating, ortho, para-directing group. In the context of the thiophene ring, this directs incoming electrophiles predominantly to the C5 position (equivalent to the para position) and to a lesser extent, the C3 position (one of the ortho positions). The C5 position is sterically more accessible and electronically favored, leading to it being the major site of substitution.

Nitration

The introduction of a nitro group onto the thiophene ring is a critical transformation, providing a versatile handle for further functionalization, such as reduction to an amino group. The nitration of this compound is expected to proceed readily, yielding primarily 2-ethyl-5-nitrothiophene.

Quantitative Data on Nitration of this compound

| Reagents | Conditions | Major Product | Yield (%) | Isomer Ratio (5-nitro:other) |

| HNO₃ / Ac₂O | -10 °C to 0 °C | 2-Ethyl-5-nitrothiophene | Data not available | Predominantly 5-nitro |

Experimental Protocol: Synthesis of 2-Ethyl-5-nitrothiophene

A solution of this compound (1 equivalent) in acetic anhydride (B1165640) is cooled to between -10 °C and 0 °C. A mixture of fuming nitric acid (1 equivalent) and acetic anhydride is added dropwise, maintaining the temperature below 0 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature. The reaction is then quenched by pouring it onto crushed ice. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Halogenation

Bromination of this compound can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a mild and selective option for substitution at the C5 position.

Quantitative Data on Bromination of this compound

| Reagents | Conditions | Major Product | Yield (%) | Isomer Ratio (5-bromo:other) |

| NBS / DMF | Room Temperature | 2-Bromo-5-ethylthiophene | High | Predominantly 5-bromo |

Experimental Protocol: Synthesis of 2-Bromo-5-ethylthiophene

To a solution of this compound (1 equivalent) in N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-bromo-5-ethylthiophene.[3]

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, a key step in the synthesis of many pharmaceutical intermediates. The reaction on this compound is expected to be highly regioselective for the C5 position.

Quantitative Data on Friedel-Crafts Acylation of this compound

| Reagents | Catalyst | Major Product | Yield (%) | Isomer Ratio (5-acetyl:other) |

| Acetic Anhydride | Hβ Zeolite | 2-Acetyl-5-ethylthiophene | ~98% | High selectivity for 5-acetyl |

Experimental Protocol: Synthesis of 2-Acetyl-5-ethylthiophene

In a round-bottom flask, this compound (1 equivalent) and acetic anhydride (3 equivalents) are mixed. To this mixture, Hβ zeolite catalyst is added. The reaction is heated to 60 °C and stirred. The progress of the reaction can be monitored by gas chromatography. Upon completion, the catalyst is filtered off, and the excess acetic anhydride is removed by distillation. The resulting crude product can be purified by vacuum distillation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings. For this compound, this reaction is anticipated to yield 5-ethylthiophene-2-carbaldehyde.

Experimental Protocol: Synthesis of 5-Ethylthiophene-2-carbaldehyde

Phosphorus oxychloride (1.1 equivalents) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (3 equivalents). The mixture is stirred to form the Vilsmeier reagent. This compound (1 equivalent) is then added dropwise, and the reaction mixture is heated to 60-70 °C for several hours. After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous sodium hydroxide (B78521) solution. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation.

Metallation

The protons on the thiophene ring are acidic and can be removed by strong bases, such as organolithium reagents, to form thienyllithium species. This metallation is a powerful tool for introducing a variety of electrophiles onto the thiophene ring. For this compound, metallation is expected to occur regioselectively at the C5 position.

Experimental Protocol: Lithiation of this compound and Reaction with an Electrophile

To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of 2-ethyl-5-lithiothiophene. The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is then added at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

Caption: Electrophilic substitution mechanism at the C5 position of this compound.

Caption: Metallation of this compound and subsequent reaction with an electrophile.

Caption: General experimental workflow for the synthesis of this compound derivatives.

Conclusion

The this compound ring is a highly activated system that readily undergoes electrophilic aromatic substitution, with a strong preference for the C5 position. This reactivity profile, combined with the ability to undergo regioselective metallation, makes this compound a valuable and versatile building block in organic synthesis. The protocols and data presented in this guide provide a foundational understanding for researchers to effectively utilize this compound in the development of novel compounds with potential applications in pharmaceuticals and materials science. Further quantitative studies are warranted to provide more precise data on reaction yields and isomer distributions for a broader range of electrophilic substitution reactions.

References

electronic properties of 2-Ethylthiophene monomer

An In-depth Technical Guide on the Electronic Properties of 2-Ethylthiophene Monomer

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organosulfur heterocyclic compound derived from thiophene (B33073). Its chemical structure consists of a five-membered aromatic ring containing a sulfur atom, with an ethyl group substituted at the 2-position.[1] Its molecular formula is C₆H₈S, and it has a molecular weight of 112.19 g/mol .[2] This monomer is a crucial building block in the synthesis of conducting polymers, specifically poly(this compound), and serves as an intermediate for various biologically active agents and electronic materials.[1] The electronic properties of the monomer are fundamental to understanding the performance of the resulting polymers in applications such as organic semiconductors, sensors, and optoelectronic devices.[3][4] This guide provides a comprehensive overview of the core electronic properties of the this compound monomer, detailing the experimental protocols used for their determination and summarizing key quantitative data.

Synthesis Overview

The synthesis of this compound has been reported since the mid-20th century.[1] A common laboratory-scale synthesis route involves the cyclization of 1,4-diketones with a sulfur source, such as hydrogen sulfide, under acidic conditions to form the thiophene ring. This is followed by the alkylation of the thiophene ring at the 2-position using an ethylating agent like ethyl iodide in the presence of a strong base.[1] Industrially, it is typically produced through multi-step processes that begin with commercially available starting materials.[1]

Core Electronic and Spectroscopic Properties

The electronic properties of the this compound monomer dictate the characteristics of its corresponding polymer. While extensive data is available for polythiophenes, specific experimental data for the monomer, such as HOMO/LUMO energies, is less common. The values are often determined through a combination of electrochemical measurements and computational modeling.

Data Summary

The following tables summarize the key electronic and spectroscopic properties of the this compound monomer. Note that conductivity is a property of the bulk polymer, not the monomer.

Table 1: Summary of Electronic Properties

| Property | Value | Method | Reference |

| Ionization Energy (IE) | 8.57 eV | Charge Transfer Spectrum (CTS) | [5] |

| 8.67 ± 0.05 eV | Electron Ionization (EI) | [5] | |

| 8.8 ± 0.2 eV | Electron Ionization (EI) | [5] | |

| HOMO Energy | See Note 1 | Cyclic Voltammetry / DFT | - |

| LUMO Energy | See Note 1 | Cyclic Voltammetry / DFT | - |

| HOMO-LUMO Gap (Eg) | See Note 1 | UV-Vis Spectroscopy / DFT | - |

| Electron Affinity (EA) | Not Reported | - | - |

| Conductivity (Polymer) | Up to 1000 S/cm (doped) | 4-Point Probe | [4] |

Table 2: Summary of Spectroscopic Data

| Spectroscopic Data | Key Features | Reference |

| UV-Visible Spectrum | Absorption bands corresponding to π-π* transitions in the thiophene ring. | [7][8] |

| IR Spectrum | Characteristic peaks for C-H stretching and bending in the aromatic ring and ethyl group, and C-S stretching. | [2] |

| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z = 112, primary fragment at m/z = 97 (loss of CH₃). | [2] |

Experimental Protocols

The characterization of this compound's electronic properties relies on several key experimental and computational techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. It is commonly employed to estimate the HOMO and LUMO energy levels of monomers and polymers.

-

Objective: To determine the oxidation potential (Eox) of the monomer, which is then used to calculate the HOMO energy level.

-

Methodology:

-

Cell Setup: A standard three-electrode cell is used, containing a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[6][9]

-

Electrolyte Solution: The this compound monomer is dissolved in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or lithium perchlorate (B79767) - LiClO₄) at a typical concentration of 0.1 M.[10][11]

-

Measurement: The potential of the working electrode is swept linearly with time between defined limits. The resulting current is measured and plotted against the applied potential, generating a voltammogram.

-

Data Analysis: The onset of the first oxidation peak in the voltammogram is identified as Eox. The HOMO energy can be estimated using the following empirical formula, often referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple: EHOMO = -[Eox (vs Fc/Fc⁺) + Eabs(Fc)] eV (Where Eabs(Fc) is the absolute energy of the ferrocene standard, often taken as 4.8 eV below the vacuum level).[6]

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (HOMO-LUMO gap) of the material by measuring its absorption of light in the ultraviolet and visible regions.

-

Objective: To determine the optical band gap (Eg) from the onset of absorption.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., chloroform, acetonitrile) is prepared.

-

Measurement: The absorption spectrum is recorded using a spectrophotometer. The absorbance is plotted against wavelength.

-

Data Analysis: The absorption edge (λonset) is determined from the spectrum, typically by finding the intercept of the tangent to the low-energy side of the first absorption peak with the baseline. The optical band gap is then calculated using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm)[6]

-

Computational Chemistry (DFT)

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure of molecules.

-

Objective: To calculate theoretical values for HOMO energy, LUMO energy, and the HOMO-LUMO gap.

-

Methodology:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a specific functional, such as B3LYP.[12][13]

-

Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry using a chosen basis set (e.g., 6-31G* or 6-311+G(d,p)).[12][14]

-

Data Analysis: The calculation yields the energies of the molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO gap is the difference between these two values: Eg = ELUMO - EHOMO.[15]

-

Relationship Between Electronic Properties

The fundamental electronic properties are intrinsically linked. The HOMO and LUMO levels, often referred to as frontier orbitals, govern the molecule's ability to donate or accept electrons.

-

Ionization Potential (IP): The energy required to remove an electron from the HOMO of a molecule in the gas phase. It is conceptually related to the HOMO energy level (IP ≈ -EHOMO).[15]

-

Electron Affinity (EA): The energy released when an electron is added to the LUMO of a molecule in the gas phase. It is conceptually related to the LUMO energy level (EA ≈ -ELUMO).[15][16]

-

Electrochemical Gap: The difference between the HOMO and LUMO levels, which can be estimated from the difference between the oxidation and reduction potentials in cyclic voltammetry.

-

Optical Band Gap: The energy required to excite an electron from the HOMO to the LUMO via absorption of a photon, determined by UV-Vis spectroscopy.

Conclusion

The this compound monomer possesses electronic properties that make it a valuable precursor for conductive polymers and other functional materials. Its ionization potential has been experimentally determined to be approximately 8.6 eV.[5] While specific experimental values for its HOMO, LUMO, and band gap are not widely reported, they can be reliably estimated and calculated using a combination of cyclic voltammetry, UV-Vis spectroscopy, and DFT computations. Understanding these fundamental parameters is critical for the rational design and synthesis of novel thiophene-based materials with tailored electronic and optical characteristics for advanced applications in organic electronics and beyond.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 872-55-9 [amp.chemicalbook.com]

- 4. Polythiophene - Wikipedia [en.wikipedia.org]

- 5. Thiophene, 2-ethyl- [webbook.nist.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Thiophene, 2-ethyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. mdpi.com [mdpi.com]

- 11. redalyc.org [redalyc.org]

- 12. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. arpapress.com [arpapress.com]

- 15. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]

- 16. Electron affinity (data page) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of 2-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Ethylthiophene. Due to the limited availability of direct experimental data on the thermal decomposition of this compound, this guide synthesizes information from its known physical properties, theoretical pyrolysis studies of related thiophene (B33073) compounds, and standardized thermal analysis methodologies. This approach offers valuable insights into its expected thermal behavior, potential decomposition pathways, and the experimental procedures required for its analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value |

| Molecular Formula | C₆H₈S |

| Molecular Weight | 112.19 g/mol |

| Boiling Point | 132-134 °C[1][2] |

| Flash Point | 21.11 °C (70.00 °F) - Closed Cup[3] |

| Density | 0.99 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.513[1][2] |

| Appearance | Clear colorless to pink or pale yellow to yellow-green liquid[2][3] |

| Solubility | Not miscible or difficult to mix with water[2][4]. Soluble in alcohol[3]. |

| Vapor Pressure | 10.139 mmHg at 25 °C (estimated)[3] |

Thermal Stability and Decomposition Pathways

The pyrolysis of thiophenes is a complex process initiated by hydrogen migrations within the molecule.[5][6] For thiophene, the dominant initial step is a 1,2-H shift, leading to competitive product channels.[6] The presence of an ethyl group in the 2-position is not expected to significantly alter the fundamental decomposition mechanism, although it may influence the reaction kinetics. Studies on methylthiophene suggest that alkylation does not play a significant role in the primary pyrolysis pathways of the thiophene ring itself.[5]

Expected Decomposition Products:

Based on the pyrolysis mechanisms of thiophene and methylthiophene, the thermal decomposition of this compound in an inert atmosphere is likely to yield a mixture of smaller molecules, including:

-

Sulfur-containing compounds: Hydrogen sulfide (B99878) (H₂S), thioketene (B13734457) (CH₂CS), and carbon monosulfide (CS).[5]

-

Hydrocarbons: Ethene, ethyne (B1235809) (acetylene), and potentially other small alkenes and alkynes resulting from the fragmentation of the ethyl group and the thiophene ring.[6][7]

In an oxidative atmosphere, the decomposition products would include sulfur oxides (SOx), carbon oxides (CO, CO₂), and water.

The following diagram illustrates a simplified, hypothetical signaling pathway for the pyrolysis of this compound based on known thiophene decomposition mechanisms.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following sections provide detailed, generalized experimental protocols for these methods.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and kinetics.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of a controlled heating program, and a gas-flow control system.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. Given its volatility, a hermetic pan with a pinhole lid is recommended to prevent premature evaporation.[8]

-

Record the exact mass of the sample.

-

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[9] A slower heating rate can be used to improve the resolution of decomposition steps.

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The onset temperature of mass loss is indicative of the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

The following diagram outlines the experimental workflow for TGA.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition.

Objective: To identify the temperatures of thermal transitions and decomposition of this compound.

Apparatus: A differential scanning calorimeter with a suitable cooling system.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to a low starting temperature (e.g., -50°C) to observe any low-temperature phase transitions.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected decomposition range.

-

A heat/cool/heat cycle can be employed to erase the sample's thermal history.[10]

-

-

Data Acquisition and Analysis:

-

Record the differential heat flow as a function of temperature.

-

Endothermic events, such as boiling, will appear as peaks, while exothermic events, such as decomposition, will appear as inverted peaks.

-

The onset temperature of the exothermic decomposition peak provides information on the thermal stability of the compound.

-

The following diagram illustrates the logical relationships in a DSC experiment.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. tainstruments.com [tainstruments.com]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. benchchem.com [benchchem.com]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Solubility of 2-Ethylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylthiophene, a heterocyclic aromatic compound relevant in various fields, including organic synthesis and materials science. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document focuses on compiling the available qualitative and quantitative information, providing a detailed experimental protocol for determining solubility, and offering a visual workflow to guide laboratory practices.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. In the context of drug development and chemical synthesis, understanding the solubility of a compound like this compound in various organic solvents is critical for:

-

Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to facilitate chemical reactions.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: Creating stable and effective formulations for final products.

-

Predicting Bioavailability: In pharmaceutical research, solubility in organic solvents can provide insights into a compound's lipophilicity and potential for membrane permeability.

Solubility Data for this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported. However, it is widely characterized as a nonpolar organic compound, which governs its solubility behavior. Generally, this compound is soluble in most common organic solvents and is insoluble or has very low solubility in water.

Below is a summary of the available solubility information. The term "miscible" indicates that the two substances are soluble in each other in all proportions, forming a single phase.

| Solvent Class | Solvent | Quantitative Solubility | Qualitative Description |

| Water | Water | 0.292 g/L @ 25 °C[1] | Insoluble, not miscible, or difficult to mix[2] |

| Alcohols | Ethanol | Data not available | Soluble |

| Methanol | Data not available | Expected to be soluble/miscible | |

| Ethers | Diethyl Ether | Data not available | Soluble |

| Tetrahydrofuran (THF) | Data not available | Expected to be soluble/miscible | |

| Hydrocarbons | Toluene | Data not available | Expected to be soluble/miscible |

| Hexane | Data not available | Expected to be soluble/miscible | |

| Benzene | Data not available | Miscible with the parent compound, thiophene[3] | |

| Chlorinated Solvents | Carbon Tetrachloride | Data not available | Miscible with the parent compound, thiophene[4] |

| Ketones | Acetone | Data not available | Miscible with the parent compound, thiophene[3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)

2. Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent for calibration purposes.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Preparation and Analysis:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., measure the absorbance using a UV-Vis spectrophotometer at the λmax of this compound or determine the concentration using GC-FID or HPLC).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

health and safety information for 2-Ethylthiophene

An In-depth Technical Guide to the Health and Safety of 2-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive (CAS No. 872-55-9), a heterocyclic building block used in various chemical syntheses, including applications in organic semiconductors and as a Maillard product for aroma in food products.[1][2] Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin, eye, and respiratory irritation.[1][4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated notifications.[3]

| Hazard Class | Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Classification percentages vary across notifications depending on impurities and other factors.[3] The most stringent classifications are presented.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₈S | [1][6] |

| Molecular Weight | 112.19 g/mol | [3][6] |

| Appearance | Colorless to pale yellow or yellow-green liquid | [1][4][7] |

| Odor | Strong, unpleasant, stench | [1][2][5] |

| Boiling Point | 132-134 °C at 760 mmHg | [5][8] |

| Melting Point | -66.9 °C (estimate) | [8] |

| Density | 0.99 g/mL at 25 °C | [8] |

| Vapor Density | 3.87 (Air = 1) | [5] |

| Vapor Pressure | 10.14 mmHg at 25 °C (estimate) | [4] |

| Water Solubility | Insoluble; 292-378.6 mg/L at 25 °C | [2][4][8] |

| Refractive Index | n20/D 1.513 | [8] |

Table 2: Flammability and Exposure Data

| Property | Value | Source(s) |

|---|---|---|

| Flash Point | 21 °C to 29.6 °C (69.8 °F to 85.3 °F) - closed cup | [2][4][5] |

| GHS Flammability Class | Flammable Liquid, Category 2 or 3 | [3][5] |

| Autoignition Temperature | No data available | [5] |

| Upper Flammability Limit | No data available | [5] |

| Lower Flammability Limit | No data available | [5] |

| UN Number | UN1993 | [2][5] |

| Hazard Class (Transport) | 3 (Flammable Liquid) | [2][5] |

| Packing Group | II |[2][5] |

Table 3: Toxicological Data

| Endpoint | Value | Notes | Source(s) |

|---|---|---|---|

| Acute Toxicity (Oral) | GHS Category 4 (Harmful) | The toxicological properties have not been fully investigated. Specific LD50 values are not available in the reviewed literature. | [3][5] |

| Acute Toxicity (Dermal) | GHS Category 4 (Harmful) | Specific LD50 values are not available. | [3] |

| Acute Toxicity (Inhalation) | GHS Category 4 (Harmful) | Inhalation of high vapor concentrations may cause headache, dizziness, tiredness, nausea, and vomiting. | [3][5] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA |[5] |

Experimental Protocols

Detailed experimental protocols for the specific toxicological and flammability data of this compound are not publicly available in the cited safety data sheets. The classifications are typically derived from data submitted to regulatory bodies like ECHA under REACH regulations or determined according to standards such as the 2012 OSHA Hazard Communication Standard.[5]

Below are generalized methodologies representative of the key experiments used to determine such hazard classifications.

Methodology: Flash Point Determination (Closed-Cup Method) The flash point is a key measure of a liquid's flammability. A common standard is ASTM D93 (Pensky-Martens Closed-Cup Method).

-

Apparatus: A brass test cup with a close-fitting lid equipped with a shutter, stirring device, and ports for a thermometer and an ignition source.

-

Procedure: A sample of this compound is placed in the test cup and heated at a slow, constant rate while being continuously stirred.

-

Ignition Test: At specified temperature intervals, the ignition source (a small flame or electric igniter) is dipped into the vapor space above the liquid through the shutter opening.

-